molecular formula C7H5IN2 B079503 4-Iodo-1H-benzimidazole CAS No. 51288-04-1

4-Iodo-1H-benzimidazole

Cat. No. B079503
CAS RN: 51288-04-1
M. Wt: 244.03 g/mol
InChI Key: MOYBHUHLLQSMNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 4-Iodo-1H-benzimidazole, can be accomplished through several methods. A notable approach involves the intermolecular cyclization reaction of 2-iodoanilines with nitriles, proceeding without the need for transition metals or ligands, using potassium tert-butoxide as the base. This method allows for the synthesis of a variety of substituted benzimidazole derivatives (Shi-Kai Xiang et al., 2013). Additionally, copper-catalyzed, one-pot, three-component synthesis involving 2-haloanilines, aldehydes, and NaN(3) has been developed, showcasing good yields and functional group tolerance (Yong Kim et al., 2011).

Scientific Research Applications

  • DNA Topoisomerase Inhibition : 1H-Benzimidazole derivatives, including 4-Iodo-1H-benzimidazole, have been studied for their ability to inhibit mammalian type I DNA topoisomerase activity. This is significant for cancer research as topoisomerases are enzymes involved in DNA replication (Alpan, Gunes, & Topçu, 2007).

  • Antitumor and Antimicrobial Activities : Palladium (II) and Platinum (II) complexes of benzimidazole derivatives, including those with 4-Iodo-1H-benzimidazole, have been synthesized and tested for their cytotoxic activities against various cancer cell lines and their antibacterial effects on multiple bacterial strains (Mansour & Abdel-Ghani, 2015).

  • Fungicide and Anthelminthic Activities : Benzimidazoles, including 4-Iodo-1H-benzimidazole, are known for their fungicidal and anthelminthic properties. They function by inhibiting microtubule assembly, which is crucial for cell division in fungi and parasitic worms (Davidse, 1986).

  • Corrosion Inhibition : Derivatives of benzimidazole, such as 1-butyl-3-methyl-1H-benzimidazolium iodide, have been investigated as corrosion inhibitors for mild steel in sulfuric acid solutions. These compounds show potential for protecting metals against corrosion (Zheng et al., 2014).

  • DNA Repair Enzyme Inhibition : Benzimidazole derivatives have been identified as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This is relevant in the development of cancer therapies as inhibiting PARP can enhance the effectiveness of certain chemotherapy drugs (White et al., 2000).

  • Antimycobacterial Activity : Novel benzimidazole-based compounds have been developed targeting DprE1 inhibitors, showing promising antimycobacterial activity. These compounds have potential in the treatment of tuberculosis (R et al., 2019).

  • Antiviral and Antifungal Activities : Certain 5-substituted derivatives of benzimidazole, including those with 4-Iodo-1H-benzimidazole, have shown efficacy against various bacterial and fungal strains, highlighting their potential in treating infections (Vasić et al., 2014).

  • HIV-1 Reverse Transcriptase Inhibition : Benzimidazole carboxamides, such as 2-aryl-substituted benzimidazoles, have been explored as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the replication of HIV-1. These compounds are significant in the development of new treatments for HIV/AIDS (Roth et al., 1997).

  • Antibacterial Agents : Benzimidazole derivatives, including 4-Iodo-1H-benzimidazole, have been recognized for their antibacterial properties. Their structural similarity to naturally occurring nucleotides allows them to interact effectively with biopolymers in living systems, making them attractive candidates for new antibacterial drugs (Song & Ma, 2016).

  • Protein Kinase Inhibition : Benzimidazole scaffolds have been used to develop various enzyme inhibitors, including protein kinase inhibitors. These inhibitors are useful in therapeutic applications, particularly in cancer treatment, due to their capacity to interact with different proteins and enzymes (Singla, Luxami, & Paul, 2014).

Safety And Hazards

4-Iodo-1H-benzimidazole is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302+H312+H332;H319 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Imidazole compounds, including 4-Iodo-1H-benzimidazole, have been the focus of recent research due to their broad range of applications . They are key components to functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

4-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYBHUHLLQSMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610752
Record name 4-Iodo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1H-benzimidazole

CAS RN

51288-04-1
Record name 4-Iodo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Two reactions were set up as follows: A mixture of 4-bromo-1H-benzimidazole (725 mg, 3.68 mmol), sodium iodide dihydrate (1.37 g, 7.36 mmol), copper(I) iodide (70 mg, 0.37 mmol) and N,N′-dimethylethylenediamine (78 μL, 65 mg, 0.74 mmol) in dioxane (8 mL) was irradiated at 150° C. in a microwave reactor for 2.5 hours. The two reaction mixtures were combined, diluted with water (90 mL) and conc. ammonia (20 mL), then extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with water (20 mL), then with saturated sodium chloride solution (50 mL), dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with ethyl acetate, yielding the product as a yellow-white solid (1.40 g, 78%). 1H NMR (400 MHz, d6-DMSO): δ 12.72 (1H, s), 8.28 (1H, s), 7.61-7.53 (2H, m), 7.01 (1H, t, J=7.8 Hz); m/z (ES+) 245 [MH+].
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
78 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CI Nwachukwu, NP Bowling, E Bosch - … Crystallographica Section C …, 2017 - scripts.iucr.org
Halogen bonding is a well-established and intensively studied intermolecular interaction that has also been used in the preparation of functional materials. While polyfluoroiodo- and …
Number of citations: 9 scripts.iucr.org
EA Meyer, N Donati, M Guillot… - Helvetica chimica …, 2006 - Wiley Online Library
This paper describes the rational design, synthesis, and biological evaluation of a new generation of inhibitors of the bacterial enzyme tRNA‐guanine transglycosylase (TGT), which has …
Number of citations: 47 onlinelibrary.wiley.com

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